molecular formula C7H5Br2N3 B13132424 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine

3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine

Katalognummer: B13132424
Molekulargewicht: 290.94 g/mol
InChI-Schlüssel: FZAWFPIZVFHPCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of two bromine atoms at positions 3 and 6, and a methyl group at position 2 on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. A common method includes dissolving 3-amino-6-bromopyridazine in a suitable solvent, followed by bromination using a bromination reagent. The reaction mixture is then subjected to ring-closing conditions with a catalyst, often a lanthanide Lewis acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromine substitutions, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Eigenschaften

Molekularformel

C7H5Br2N3

Molekulargewicht

290.94 g/mol

IUPAC-Name

3,6-dibromo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5Br2N3/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,1H3

InChI-Schlüssel

FZAWFPIZVFHPCD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C=CC(=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.